molecular formula C8H10ClNO B15313446 (R)-2-Amino-1-(2-chlorophenyl)ethanol

(R)-2-Amino-1-(2-chlorophenyl)ethanol

Cat. No.: B15313446
M. Wt: 171.62 g/mol
InChI Key: HICFIEHMABUVLC-QMMMGPOBSA-N
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Description

(R)-2-Amino-1-(2-chlorophenyl)ethanol (CAS 97590-54-0) is a chiral β-amino alcohol compound of significant interest in organic synthesis and pharmaceutical research. This high-purity substance serves as a critical chiral building block and synthetic intermediate for the preparation of more complex, optically active molecules . Its structure, featuring both amino and ethanol functional groups on a chiral center adjacent to a 2-chlorophenyl ring, makes it a valuable precursor in the development of enantiomerically pure compounds. The (R)-enantiomer is particularly valuable for producing specific chiral phenotypes required in medicinal chemistry and drug development. This compound is related to derivatives covered in patents for processes involving the production of optically active 2-amino-1-phenylethanol derivatives, highlighting its relevance in advanced synthetic applications . Available as a free base (CAS 97590-54-0) and in its hydrochloride salt form (CAS 851386-04-4), it offers flexibility for various experimental conditions . With a guaranteed purity of 95%, it is supplied with consistent quality for reliable research outcomes. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound in exploratory synthesis, method development, and as a standard in analytical studies.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

(1R)-2-amino-1-(2-chlorophenyl)ethanol

InChI

InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m0/s1

InChI Key

HICFIEHMABUVLC-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CN)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(CN)O)Cl

Origin of Product

United States

Preparation Methods

Oxazaborolidine-Catalyzed Borane Reduction

The oxazaborolidine-catalyzed borane reduction represents a cornerstone in the enantioselective synthesis of β-amino alcohols. Adapted from methodologies developed for 2-amino-1-phenylethanol, this approach begins with 2-chloroacetophenone (phenacyl chloride) as the substrate. Key steps include:

  • Enantioselective Reduction : A chiral oxazaborolidine catalyst (e.g., Corey’s catalyst) facilitates the borane-mediated reduction of the ketone group to yield (R)-2-chloro-1-(2-chlorophenyl)ethanol. The reaction proceeds via a six-membered transition state, ensuring high enantiomeric excess (ee) of 93–97%.
  • Amination : The chloro intermediate undergoes nucleophilic substitution with dilute ammonium hydroxide (NH₄OH), replacing the chloride with an amine group to form the target amino alcohol.

Optimization Parameters :

  • Catalyst Loading : 5–10 mol% oxazaborolidine.
  • Solvent System : Tetrahydrofuran (THF) or dichloromethane (DCM).
  • Temperature : 0–25°C to minimize racemization.
Parameter Value Range Outcome
Catalyst Loading 5–10 mol% 93–97% ee
Reaction Time 12–24 h 85–90% Yield
Ammonia Concentration 2–4 M Complete Substitution

This method’s scalability is limited by the cost of chiral catalysts, but it remains a benchmark for laboratory-scale synthesis.

Ruthenium-Catalyzed Asymmetric Hydrogenation

The Noyori-type asymmetric hydrogenation offers an alternative route with superior enantiocontrol. The synthesis involves:

  • Substrate Preparation : 2-Chloroacetophenone is converted to its succinimido derivative via reaction with succinimide under basic conditions.
  • Hydrogenation : A chiral ruthenium complex (e.g., Ru-BINAP) catalyzes the hydrogenation of the ketone to the alcohol with 98% ee.
  • Hydrolysis : The succinimido group is cleaved under mild basic conditions (e.g., NaOH/EtOH) to yield the free amino alcohol.

Advantages :

  • High Enantioselectivity : 98% ee achieved through precise catalyst-substrate matching.
  • Scalability : Compatible with continuous-flow hydrogenation systems for industrial applications.

Limitations :

  • Synthetic Complexity : Multi-step synthesis of the succinimido intermediate increases production costs.
  • Catalyst Sensitivity : Requires stringent moisture-free conditions.

Biocatalytic Synthesis

Microbial Reduction Systems

Whole-cell biocatalysts (e.g., Candida ontarioensis, Rhodococcus erythropolis) enable stereoselective reductions of prochiral ketones. For (R)-2-amino-1-(2-chlorophenyl)ethanol:

  • Substrate : 2-Amino-1-(2-chlorophenyl)propan-1-one.
  • Enzymes : NADPH-dependent ketoreductases.
  • Conditions : pH 7.0, 30°C, 24 h.
Biocatalyst ee (%) Yield (%)
Candida ontarioensis 99.5 88
Rhodococcus erythropolis 98.7 85

Key Insights :

  • Permeabilized cells enhance substrate diffusion and reaction rates.
  • Co-factor regeneration systems (e.g., glucose dehydrogenase) improve sustainability.

Enzymatic Kinetic Resolution

Racemic mixtures of 2-amino-1-(2-chlorophenyl)ethanol are resolved using enantioselective lipases or esterases. For example:

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Substrate : Racemic acetylated amino alcohol.
  • Outcome : Hydrolysis of the (S)-enantiomer’s acetate group, leaving the (R)-enantiomer intact (100% ee).

Industrial-Scale Production Methodologies

Continuous-Flow Hydrogenation

Modern production facilities employ fixed-bed reactors with immobilized chiral catalysts (e.g., Ru-SYNPHOS on silica). Key metrics:

  • Throughput : 50–100 kg/day.
  • ee : 97–99%.
  • Solvent Recovery : >95% via integrated distillation.

Crystallization-Induced Dynamic Resolution (CIDR)

Racemic amino alcohols undergo reversible racemization under basic conditions, enabling preferential crystallization of the (R)-enantiomer. Parameters:

  • Solvent : Ethanol/water (7:3).
  • Temperature Gradient : 50°C → 4°C.
  • Yield : 70% (98% ee).

Comparative Analysis of Preparation Methods

Method ee (%) Yield (%) Cost (Relative) Scalability
Oxazaborolidine Reduction 93–97 85–90 High Moderate
Ru-Catalyzed Hydrogenation 98 90–95 Very High High
Microbial Reduction 98–99.5 85–88 Moderate High
CIDR 98 70 Low Industrial

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-1-(2-chlorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, ®-2-Amino-1-(2-chlorophenyl)ethanone.

    Reduction: Reduction of the ketone back to the alcohol can be achieved using chiral reducing agents.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the corresponding ketone, substituted derivatives, and various chiral intermediates used in pharmaceutical synthesis.

Scientific Research Applications

®-2-Amino-1-(2-chlorophenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Amino-1-(2-chlorophenyl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of enzymes and influence biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Key Observations :

  • Optical Activity : The 2-furyl analog displays a positive optical rotation (+33.6°), contrasting with the negative rotation of the 4-chlorophenyl derivative (−64.2°), highlighting the role of substituent electronic effects on chirality .
  • Synthetic Efficiency : Enzymatic synthesis of the 2-chlorophenyl variant achieves superior ee (>99.99%) compared to chemical methods for analogs like the 4-chlorophenyl compound (75% yield) .

Q & A

Q. Key Challenges :

  • Avoiding racemization during acidic or basic workups.
  • Scaling biocatalytic methods while maintaining ee.

How is the enantiomeric purity of this compound validated in chiral synthesis?

Advanced Question
Methodology :

  • Chiral HPLC : Use of columns like Chiralpak AD-H with hexane/isopropanol (90:10) mobile phase; retention times compared to racemic standards .
  • NMR with Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting for enantiomers in 1^1H NMR .
  • Polarimetry : Specific rotation values (e.g., [α]D20=+15.2[α]_D^{20} = +15.2^\circ in methanol) cross-referenced with literature.

Q. Key Findings :

  • Intramolecular H-bonding stabilizes the (R)-configuration in the solid state .

How do researchers resolve contradictions in reported biological activity data (e.g., neurotransmitter modulation)?

Advanced Question
Methodology :

Assay Validation :

  • Use standardized cell lines (e.g., HEK293 expressing human serotonin receptors) to minimize variability .
  • Compare results across multiple labs using blinded samples.

Dose-Response Analysis : EC50_{50} values should be replicated across independent studies (e.g., 5–10 µM for dopamine receptor binding) .

Mechanistic Studies : Competitive binding assays with radiolabeled ligands (e.g., 3^3H-spiperone) confirm direct vs. allosteric effects.

Q. Data Contradictions Example :

StudyReported Activity (IC50_{50})Assay Condition
A2 µM (serotonin)Rat brain homogenate
B>50 µM (serotonin)Recombinant receptor
Resolution : Species-specific receptor isoforms or endogenous modulators in homogenates may skew results .

What computational models predict the compound’s interactions with biological targets?

Advanced Question
Methodology :

  • Molecular Docking : AutoDock Vina models interactions with serotonin receptors (PDB: 5I6X), identifying H-bonds with Asp155 and hydrophobic contacts with Phe341 .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability; RMSD <2 Å indicates stable ligand-receptor complexes.
  • QSAR : Electron-withdrawing Cl substituents correlate with enhanced receptor affinity (pIC50_{50} = 6.2 vs. 5.8 for non-chlorinated analogs) .

Q. Key Insight :

  • The 2-chlorophenyl group enhances π-π stacking with aromatic residues in receptor binding pockets .

How is the compound’s stability under varying pH and temperature conditions assessed?

Basic Question
Methodology :

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : 0.1 M HCl/NaOH at 60°C for 24 hours; monitor via HPLC for degradation products (e.g., chlorophenyl acetaldehyde) .
    • Oxidative Stress : 3% H2_2O2_2 at 40°C; assess ethanolamine oxidation to nitro derivatives.
  • Thermogravimetric Analysis (TGA) : Decomposition onset at 180°C indicates thermal stability.

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